molecular formula C13H26O3 B13029703 Ethyl 11-hydroxyundecanoate CAS No. 6149-49-1

Ethyl 11-hydroxyundecanoate

Cat. No.: B13029703
CAS No.: 6149-49-1
M. Wt: 230.34 g/mol
InChI Key: CMZVCJUONJKRGZ-UHFFFAOYSA-N
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Description

Ethyl 11-hydroxyundecanoate is an organic compound with the molecular formula C13H26O3. It is an ester derived from 11-hydroxyundecanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 11-hydroxyundecanoate can be synthesized through the esterification of 11-hydroxyundecanoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Ethyl 11-hydroxyundecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 11-oxoundecanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 11-hydroxyundecanol.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Ethyl 11-oxoundecanoate.

    Reduction: Ethyl 11-hydroxyundecanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 11-hydroxyundecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 11-hydroxyundecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Ethyl 11-hydroxyundecanoate can be compared with other similar compounds, such as:

    11-Hydroxyundecanoic acid: The parent acid from which the ester is derived.

    Mthis compound: A similar ester with a methyl group instead of an ethyl group.

    Ethyl 12-hydroxydodecanoate: A similar compound with an additional carbon in the chain.

Uniqueness: this compound is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial applications.

Biological Activity

Ethyl 11-hydroxyundecanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

This compound can be synthesized through various chemical pathways, often involving the hydroxylation of undecanoic acid derivatives. The synthesis typically involves the reaction of undecenoic acid with hydroxylating agents or through enzymatic processes using cytochrome P450 enzymes, which have been shown to effectively convert certain fatty acids into their hydroxylated forms .

Biological Activity

1. Pharmacological Properties

This compound, like other long-chain fatty acid derivatives, exhibits significant pharmacological properties. The biological activity of such compounds is often influenced by their lipophilicity, which affects their absorption and metabolism. For instance, similar compounds have demonstrated potential as anabolic agents due to their ability to bypass first-pass metabolism when administered orally .

2. Antioxidant Activity

Research indicates that derivatives of undecenoic acid possess antioxidant properties. Studies have shown that certain lipoconjugates derived from undecenoic acid exhibit significant radical scavenging activity, which is crucial for protecting cells from oxidative stress . The antioxidant capacity can be quantitatively assessed using assays such as the DPPH radical scavenging assay.

3. Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of undecenoic acid derivatives against various cancer cell lines. This compound's structural properties may confer similar effects, potentially making it a candidate for further investigation in cancer therapeutics .

Research Findings and Case Studies

StudyFindings
Coert et al. (1975)Demonstrated that long-chain fatty acids can influence pharmacokinetics, enhancing bioavailability by altering absorption pathways .
Horst et al. (1976)Investigated the metabolic pathways of undecanoic acid derivatives and their implications in drug formulation .
Recent Antioxidant Study (2021)Found that lipoconjugates derived from undecenoic acid exhibited notable antioxidant activity, suggesting potential health benefits in oxidative stress conditions .

Properties

CAS No.

6149-49-1

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

ethyl 11-hydroxyundecanoate

InChI

InChI=1S/C13H26O3/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h14H,2-12H2,1H3

InChI Key

CMZVCJUONJKRGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCO

Origin of Product

United States

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